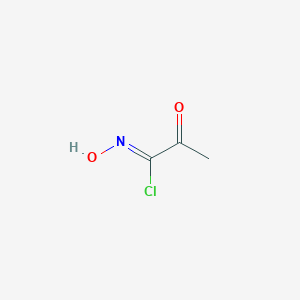
1,1'-Thiobis(2-naphthol)
概要
説明
1,1'-Thiobis(2-naphthol) is a useful research compound. Its molecular formula is C20H14O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-Thiobis(2-naphthol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Thiobis(2-naphthol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Thiobis(2-naphthol) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Synthesis and Properties
- 1,1'-Thiobis(2-naphthol) (TBN) has been utilized in the creation of novel polyamides with high thermal stability and solubility in polar solvents. These polyamides exhibit high glass transition temperatures and thermal resistance, making them suitable for high-temperature applications (Shockravi et al., 2007).
Organometallic Chemistry
- TBN has been used in the synthesis of samarium alkoxide derivatives, serving as a bridging ligand. These compounds have shown potential in asymmetric synthesis and catalysis (Arnold et al., 2002).
Phthalocyanines Synthesis
- Novel phthalocyanines with 1,1'-thiobis(2-naphthol) groups have been synthesized, showing properties useful in electrochromic applications and as catalysts for oxygen reduction (Orman et al., 2020).
Fluorescence and Chemosensor Applications
- Benzimidazole conjugates of TBN have been developed as switch-on fluorescence receptors for selective detection of certain metal ions and amino acids (Dessingou et al., 2012).
- TBN-based chemosensors have been created for the detection of In3+ and Fe3+, exhibiting colorimetric and fluorescence changes useful for environmental monitoring (Lee et al., 2018).
Nanotechnology
- TBN derivatives have been incorporated into the synthesis of nanoporous polysulfone membranes with improved mechanical, thermal, and morphological properties, useful in filtration and separation processes (Pouresmaeel-Selkjani et al., 2017).
Environmental Applications
- Modified electrodes with TBN derivatives have been used for the detection of lead in water samples, showcasing the potential of TBN in environmental monitoring and analysis (Mashhadizadeh et al., 2011).
Biomedical Research
- Mannich bases derived from TBN have demonstrated antibacterial activity against Gram-positive bacteria, highlighting its potential in developing new antimicrobial agents (Roman et al., 2016).
作用機序
Mode of Action
It has been mentioned that a benzimidazole conjugate of 1,1’-thiobis(2-naphthol) acts as a switch-on fluorescence receptor for ag+ and the complex acts as a secondary recognition ensemble toward cys, asp, and glu in aqueous methanolic solution . This suggests that 1,1’-Thiobis(2-naphthol) may interact with its targets to induce changes in their function or structure, but the exact mechanism remains unclear.
Safety and Hazards
特性
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)sulfanylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYMQZVPTMKXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066162 | |
| Record name | 2-Naphthalenol, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17096-15-0 | |
| Record name | 1,1′-Thiobis(2-naphthol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17096-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Thiobis(2-naphthol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Thiobis(2-naphthol) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-thiobis(2-naphthol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-Thiobis(2-naphthol) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA87692Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1'-Thiobis(2-naphthol) is an organic compound with the molecular formula C20H14O2S []. It exists in two monoclinic crystalline forms, differing in unit-cell dimensions, packing density, and conformation [].
A: The presence of the thioether (S) linkage and hydroxyl (OH) groups in 1,1'-Thiobis(2-naphthol) allows it to be incorporated into polymers like sulfonated poly(ether sulfide sulfone) (SPESS) []. This incorporation significantly impacts the mechanical, thermal, and morphological properties of polysulfone membranes, enhancing their tensile strength and potentially influencing their performance in various applications [].
A: Yes, incorporating 1,1'-Thiobis(2-naphthol) into a benzimidazole-based molecule creates a receptor (L) with selective fluorescence turn-on for Ag+ ions in solution []. This selectivity suggests its potential use in developing Ag+ ion sensors.
A: Interestingly, the [Ag(+)-L] complex demonstrates secondary recognition towards specific amino acids, namely cysteine (Cys), aspartic acid (Asp), and glutamic acid (Glu), through a fluorescence turn-off mechanism []. This secondary recognition highlights its potential for developing more complex sensing systems.
A: While specific computational studies on 1,1'-Thiobis(2-naphthol) itself are not detailed in the provided abstracts, research has explored fluorinated ortho-linked polyamides derived from this compound []. This suggests potential research avenues exploring structure-property relationships through computational methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)












